(3-Aminopyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone, also known as 3-APM, is an organic compound with a wide range of applications in the medical and scientific research fields. It is a derivative of pyrrolidine, a cyclic amine, and its molecular formula is C10H15NO2. 3-APM has been studied extensively in recent years due to its unique properties and potential applications in a variety of areas.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of functionalized 3-aminopyrrolidines, including derivatives similar to the queried compound, has been achieved through reactions of endocyclic enecarbamates. Iodoamination and aziridination of N-acyl-2-pyrrolines followed by azidomethoxylation using ceric ammonium nitrate (CAN) have been employed, illustrating effective routes to N-acyl-3-amino-2-methoxypyrrolidines. This demonstrates the compound's relevance in the synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives (Norton Matos, Afonso, & Batey, 2001).
Antimicrobial Applications
- New pyridine derivatives, including structures related to the target compound, have shown antimicrobial activity. The synthesis of 2-amino substituted benzothiazoles and their condensation with acid chlorides to prepare amide derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl derivatives, indicates variable and modest activity against investigated bacteria and fungi strains. This highlights the antimicrobial potential of pyridine derivatives (Patel, Agravat, & Shaikh, 2011).
Applications in Drug Design and Molecular Docking
- The compound has been referenced in the context of drug design, where density functional theory (DFT) calculation and molecular docking have been used to understand its antiviral activity and pharmacokinetic behavior. Such studies are crucial for designing compounds with specific biological activities, indicating the compound's potential in medicinal chemistry and pharmacology (FathimaShahana & Yardily, 2020).
Pharmacological Evaluation
- The pharmacological evaluation of derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists for pain treatment has been explored. Such research indicates the compound's relevance in the development of analgesic agents, showcasing its potential application in addressing pain management (Tsuno et al., 2017).
Spectroscopic Properties and Environmental Effects
- Investigations into the spectroscopic properties of similar compounds in various solvents demonstrate the influence of structure and environment on their behavior. This is crucial for understanding the photophysical properties of such compounds, relevant for applications in fluorescence and materials science (Al-Ansari, 2016).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-ethoxypyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11-10(4-3-6-14-11)12(16)15-7-5-9(13)8-15/h3-4,6,9H,2,5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZXIPZTBVKXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.